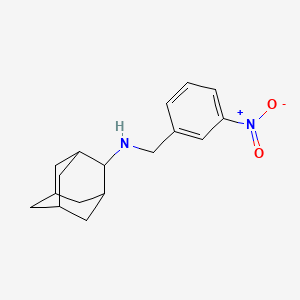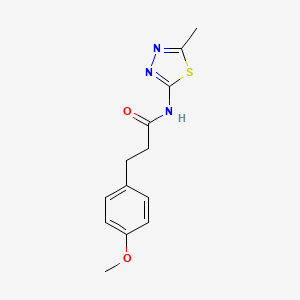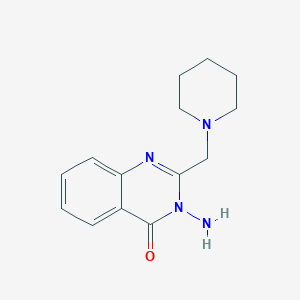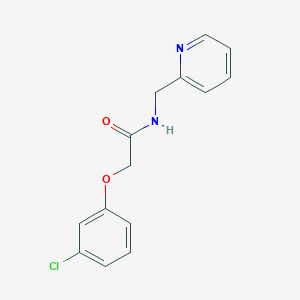
2-adamantyl(3-nitrobenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Adamantyl(3-nitrobenzyl)amine, also known as Adanta, is a chemical compound with potential applications in scientific research. It is a derivative of adamantane, a bicyclic organic compound that is widely used in the pharmaceutical industry. Adanta is a relatively new compound, and its synthesis method and mechanism of action are still being studied. In
作用機序
The exact mechanism of action of 2-adamantyl(3-nitrobenzyl)amine is not fully understood, but it is thought to act as an agonist for the sigma-1 receptor. This receptor is involved in a range of cellular processes, including calcium signaling, lipid metabolism, and protein folding. By binding to the sigma-1 receptor, 2-adamantyl(3-nitrobenzyl)amine may modulate these processes and have downstream effects on cellular function.
Biochemical and Physiological Effects:
Studies have shown that 2-adamantyl(3-nitrobenzyl)amine can have a range of biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of voltage-gated potassium channels, and the reduction of oxidative stress. These effects may be mediated through the sigma-1 receptor, although the exact mechanisms are still being studied.
実験室実験の利点と制限
One of the primary advantages of 2-adamantyl(3-nitrobenzyl)amine is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying this protein. Additionally, 2-adamantyl(3-nitrobenzyl)amine is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to using 2-adamantyl(3-nitrobenzyl)amine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret some of its effects. Additionally, 2-adamantyl(3-nitrobenzyl)amine has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for research on 2-adamantyl(3-nitrobenzyl)amine. One area of interest is in understanding its mechanism of action more fully, including the downstream effects of sigma-1 receptor activation. Additionally, there is potential for 2-adamantyl(3-nitrobenzyl)amine to be used in drug discovery, particularly in the development of new treatments for neurological disorders. Finally, more studies are needed to understand the in vivo effects of 2-adamantyl(3-nitrobenzyl)amine, including its pharmacokinetics and potential side effects.
In conclusion, 2-adamantyl(3-nitrobenzyl)amine is a promising compound with potential applications in a range of scientific research areas. Its high affinity for the sigma-1 receptor makes it a useful tool for studying this protein, and its relatively simple synthesis method makes it accessible to a wide range of researchers. While there are still many unanswered questions about 2-adamantyl(3-nitrobenzyl)amine's mechanism of action and potential applications, it is clear that this compound has the potential to be a valuable tool in scientific research.
合成法
The synthesis of 2-adamantyl(3-nitrobenzyl)amine involves the reaction of 2-adamantanone with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This reaction produces 2-adamantyl(3-nitrobenzyl)amine as a yellow solid, which can be purified by recrystallization. The yield of this reaction is typically around 50-60%, and the purity of the final product can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-adamantyl(3-nitrobenzyl)amine has potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the primary uses of 2-adamantyl(3-nitrobenzyl)amine is as a ligand for the sigma-1 receptor, which is a protein that is involved in a range of cellular processes. 2-adamantyl(3-nitrobenzyl)amine has been shown to bind to the sigma-1 receptor with high affinity, making it a useful tool for studying the function of this protein.
特性
IUPAC Name |
N-[(3-nitrophenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-19(21)16-3-1-2-11(9-16)10-18-17-14-5-12-4-13(7-14)8-15(17)6-12/h1-3,9,12-15,17-18H,4-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFCOZMYLMLJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrobenzyl)tricyclo[3.3.1.1~3,7~]decan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5881043.png)
![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)
hydrazone](/img/structure/B5881073.png)
![N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5881081.png)
![N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide](/img/structure/B5881098.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)




